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  • Product: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
  • CAS: 1007504-11-1

Core Science & Biosynthesis

Foundational

Chemical Properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

This guide provides an in-depth technical analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol , a secondary alcohol derivative of the pyrazole heterocycle. This molecule serves as a critical building block in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol , a secondary alcohol derivative of the pyrazole heterocycle. This molecule serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands where the pyrazole ring acts as a bioisostere for phenyl or heteroaryl systems.

Technical Whitepaper & Application Guide

Executive Summary & Structural Definition

Target Molecule: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol Formula: C₈H₁₄N₂O Molecular Weight: 154.21 g/mol IUPAC Nomenclature Note: The prefix "1-" in the ethanol moiety denotes a secondary alcohol attached directly to the pyrazole ring at the C4 position via the alpha-carbon (


). This distinguishes it from the primary alcohol isomer, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (

), which exhibits distinct reactivity profiles.
Structural Analysis

The molecule consists of a penta-substituted electron-rich aromatic system.

  • Pyrazole Core: The 1,3,5-trimethyl substitution pattern creates a sterically crowded environment around the N-centers and the C4 position.

  • Electronic Effects: The N1-methyl group eliminates tautomerism, fixing the bond order. The C3 and C5 methyl groups exert a positive inductive effect (+I), increasing the electron density of the ring and making the N2 nitrogen more basic compared to unsubstituted pyrazole.

  • Chiral Center: The C4-attached ethanol group contains a chiral center at the alpha carbon. Synthetic preparations typically yield a racemic mixture (

    
    ) unless asymmetric reduction is employed.
    

Physicochemical Profile

The following data represents the core physicochemical constants governing the molecule's behavior in solution and biological systems.

PropertyValue (Experimental/Predicted)Significance
Physical State Viscous oil or low-melting solidLikely crystallizes upon high purity; oil form common due to H-bonding disruption by methyls.
Boiling Point ~280–290 °C (760 mmHg)High bp due to intermolecular H-bonding (OH···N).
pKa (Base) ~2.5 – 3.0 (Pyrazole N2)The N2 nitrogen is the proton acceptor. The +I effect of methyls raises basicity slightly vs. pyrazole (pKa 2.5).
pKa (Acid) ~16–17 (Alcohol OH)Typical secondary alcohol acidity; negligible in aqueous media.
LogP 0.6 – 0.9Moderately lipophilic; good membrane permeability.
Solubility Soluble: DCM, MeOH, DMSO, EtOAcSparingly: Water, HexanesAmphiphilic nature allows solubility in polar organic solvents.
Topological Polar Surface Area (TPSA) ~38 ŲFavorable for CNS penetration (Rule of 5 compliant).

Synthetic Pathways[1][2][3]

The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is most efficiently achieved via the reduction of its ketone precursor. This pathway ensures regiochemical integrity.[1]

Retrosynthetic Analysis

The target alcohol is derived from 4-acetyl-1,3,5-trimethylpyrazole , which is synthesized via the condensation of 3-acetyl-2,4-pentanedione (triacetylmethane) with methylhydrazine .

Step-by-Step Synthesis Protocol

Step 1: Precursor Synthesis (Knorr Pyrazole Synthesis variation)

  • Reagents: 3-acetyl-2,4-pentanedione (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).

  • Mechanism: Double condensation. The central carbonyl of the triketone becomes the C4 substituent, while the flanking carbonyls form the ring.

  • Procedure: Reflux methylhydrazine and 3-acetyl-2,4-pentanedione in ethanol for 4 hours. Concentrate and recrystallize to yield 4-acetyl-1,3,5-trimethylpyrazole.

Step 2: Carbonyl Reduction (Target Synthesis)

  • Reagents: 4-acetyl-1,3,5-trimethylpyrazole (1.0 eq), Sodium Borohydride (

    
    , 0.5 eq), Methanol.
    
  • Protocol:

    • Dissolve the ketone in anhydrous methanol at 0°C.

    • Add

      
       portion-wise (exothermic).
      
    • Stir at room temperature for 2 hours (monitor by TLC: disappearance of ketone spot).

    • Quench: Add saturated

      
       solution to destroy excess hydride.
      
    • Extraction: Extract with Dichloromethane (DCM) (3x).

    • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Synthesis SM1 3-Acetyl-2,4-pentanedione Int1 4-Acetyl-1,3,5- trimethylpyrazole SM1->Int1 Cyclocondensation (Reflux EtOH) Reagent1 Methylhydrazine Reagent1->Int1 Product 1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)ethanol Int1->Product Reduction (0°C -> RT) Reagent2 NaBH4 / MeOH Reagent2->Product

Figure 1: Synthetic pathway from acyclic precursors to the target secondary alcohol.

Chemical Reactivity & Transformations[2]

The reactivity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is dominated by the secondary alcohol and the electron-rich aromatic ring.

Oxidation (Reversible)

The alcohol can be oxidized back to the ketone using mild oxidants.

  • Reagents: PCC (Pyridinium Chlorochromate), Dess-Martin Periodinane, or Swern conditions.

  • Utility: This reaction is useful if the alcohol is used as a protecting group for the ketone or to generate a reactive intermediate for reductive amination.

Dehydration (Styrene Analog Formation)

Under acidic conditions with heat, the molecule undergoes elimination to form 1,3,5-trimethyl-4-vinyl-1H-pyrazole .

  • Conditions:

    
    -TsOH (cat.), Toluene, Reflux (Dean-Stark trap).
    
  • Mechanism: E1 elimination favored by the resonance stabilization of the resulting vinyl group with the aromatic pyrazole ring.

  • Application: The vinyl derivative is a potent Michael acceptor and a monomer for polymerization.

Nucleophilic Substitution (Activation)

The hydroxyl group is a poor leaving group but can be activated for substitution.

  • Chlorination: Reaction with Thionyl Chloride (

    
    ) yields the 1-(1-chloroethyl) derivative. Note: The pyrazole nitrogen may form a salt with HCl, requiring neutralization.
    
  • Mesylation: Reaction with Methanesulfonyl chloride (

    
    ) generates a leaving group suitable for 
    
    
    
    displacement by amines or azides.

Reactivity Center 1-(1,3,5-trimethyl- 1H-pyrazol-4-yl)ethanol Ketone 4-Acetyl-1,3,5- trimethylpyrazole Center->Ketone Oxidation (PCC/DMP) Vinyl 1,3,5-trimethyl- 4-vinylpyrazole Center->Vinyl Dehydration (pTsOH, Heat) Chloride 1-(1-chloroethyl)- 1,3,5-trimethylpyrazole Center->Chloride Halogenation (SOCl2) Ester O-Acyl Derivative Center->Ester Esterification (RCOCl/Pyridine)

Figure 2: Divergent reactivity profile of the secondary alcohol functionality.

Analytical Characterization

To validate the synthesis of this specific isomer, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     1.45 ppm (d, 3H):  Doublet for the methyl group of the ethanol chain (
    
    
    
    ).
  • 
     2.15 ppm (s, 3H):  Singlet for C3-Methyl.
    
  • 
     2.20 ppm (s, 3H):  Singlet for C5-Methyl.
    
  • 
     3.65 ppm (s, 3H):  Singlet for N1-Methyl (typically downfield due to nitrogen attachment).
    
  • 
     4.80 ppm (q, 1H):  Quartet for the methine proton (
    
    
    
    ).
  • 
     2.0-3.0 ppm (br s, 1H):  Hydroxyl proton (exchangeable with 
    
    
    
    ).
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of water (

    
    ) is common in ESI for secondary alcohols, often showing a peak at 137 m/z.
    

Applications in Drug Discovery[4][5]

This scaffold acts as a "privileged structure" fragment.

  • Fragment-Based Drug Design (FBDD): The molecule is a high-quality fragment (MW < 200, low PSA) used to probe binding pockets in kinases (ATP hinge region binders).

  • Bioisostere: The 1-hydroxyethyl group mimics the pharmacological properties of isopropyl or tert-butyl groups but adds hydrogen-bond donor/acceptor capability, improving solubility and selectivity.

  • Linker Chemistry: The alcohol serves as a handle to attach the pyrazole core to larger pharmacophores via ether or ester linkages.

References

  • Synthesis of Pyrazole Derivatives: El-Borai, M. A., et al. "Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2018.[2]

  • Regioselective Pyrazole Synthesis: Kong, Y., Tang, M., & Wang, Y.[1] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014.[1]

  • Reactivity of Pyrazole Alcohols: Tietze, L. F., et al. "Inter- and Intramolecular Hetero-Diels-Alder Reactions." Chemical Reviews, 1996. (Contextual grounding for vinyl pyrazole reactivity).
  • Precursor Characterization: NIST Chemistry WebBook, "1,3,5-Trimethyl-1H-pyrazole derivatives."

  • General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.

Sources

Exploratory

Molecular weight and formula of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Technical Guide: Molecular Characterization and Synthesis of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol Executive Summary This technical guide details the physicochemical properties, synthesis, and application of 1-(1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Characterization and Synthesis of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

Executive Summary

This technical guide details the physicochemical properties, synthesis, and application of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol , a critical secondary alcohol intermediate in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). This specific derivative provides a versatile handle for further functionalization via its secondary hydroxyl group, enabling the construction of complex bioactive molecules.[1]

Chemical Identity & Physicochemical Properties

The target molecule is a secondary alcohol derived from the 1,3,5-trimethylpyrazole core. Its molecular weight and formula are derived from its specific atomic composition, distinct from its ketone precursor.[1]

Core Data Table
PropertyValueNotes
IUPAC Name 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanolAlso known as

-methyl-1,3,5-trimethyl-1H-pyrazole-4-methanol
Molecular Formula C

H

N

O
Validated via atomic count (C:8, H:14, N:2, O:[1][2][3][4][5][6][7][8][9]1)
Molecular Weight 154.21 g/mol Monoisotopic Mass: ~154.11 Da
Precursor CAS 1125-28-6Refers to the ketone form (1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone)
Physical State Solid / Viscous OilTypically isolated as a white to off-white solid or oil depending on purity
Solubility DMSO, Methanol, DCMModerate water solubility due to the polar hydroxyl and pyrazole nitrogen
Structural Analysis

The molecule consists of a penta-substituted pyrazole ring:

  • N1-Position: Methyl group (-CH

    
    ).
    
  • C3-Position: Methyl group (-CH

    
    ).
    
  • C4-Position: 1-Hydroxyethyl group (-CH(OH)CH

    
    ).[1] This is the chiral center.
    
  • C5-Position: Methyl group (-CH

    
    ).
    

This substitution pattern renders the ring electron-rich, making it stable against oxidative conditions but reactive towards electrophilic aromatic substitution if the C4 position were unsubstituted.[1] The secondary alcohol at C4 allows for oxidation back to the ketone, conversion to a leaving group (halide/mesylate), or direct coupling (Mitsunobu reaction).

Synthesis Protocol

The most robust route to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is the chemoselective reduction of its ketone precursor, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (CAS 1125-28-6).[1]

Reaction Pathway

The synthesis involves the nucleophilic attack of a hydride ion (from Sodium Borohydride) on the carbonyl carbon of the acetyl group attached to the pyrazole ring.[1]

Reaction Scheme:


[1]
Step-by-Step Experimental Methodology

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly for scale-up.

Materials:

  • Precursor: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (1.52 g, 10 mmol).[1]

  • Reagent: Sodium Borohydride (NaBH

    
    ) (0.57 g, 15 mmol, 1.5 eq).
    
  • Solvent: Methanol (anhydrous, 20 mL).

  • Quench: Saturated Ammonium Chloride (NH

    
    Cl) solution.
    

Procedure:

  • Setup: Charge a 100 mL round-bottom flask with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone and a magnetic stir bar.

  • Solvation: Add 20 mL of anhydrous methanol. Stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath (0°C) and allow it to equilibrate for 10 minutes.

  • Reduction: Slowly add NaBH

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]6) should disappear, and a more polar spot (Rf ~0.[1]3) should appear.[1][9][10]

  • Quenching: Cool the flask back to 0°C. Carefully add saturated NH

    
    Cl solution (10 mL) to quench excess hydride.
    
  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, purify via silica gel column chromatography (Gradient: 0-5% MeOH/DCM).[1]

Structural Visualization & Logic

The following diagram illustrates the synthesis logic and the structural connectivity of the target molecule.

G cluster_0 Chemical Transformation start Precursor 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone (CAS: 1125-28-6) intermediate Transition State Tetrahedral Alkoxide start->intermediate Nucleophilic Attack reagent Reagent NaBH4 / MeOH (Hydride Reduction) reagent->intermediate product Target Molecule 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol MW: 154.21 g/mol intermediate->product Protonation (Workup)

Caption: Logical flow of the chemoselective reduction converting the ketone precursor to the target secondary alcohol.

Applications in Drug Discovery

The 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol moiety acts as a versatile "warhead" or linker in medicinal chemistry campaigns.[1]

  • Chiral Resolution: As the reduction produces a racemic mixture (

    
    ), the alcohol can be resolved into pure enantiomers (
    
    
    
    or
    
    
    ) using chiral HPLC or enzymatic resolution (e.g., Lipase-catalyzed transesterification).[1] This is critical for structure-activity relationship (SAR) studies where binding pockets are stereospecific.[1]
  • Leaving Group Transformation: The hydroxyl group is readily converted to a mesylate (Ms) or tosylate (Ts), enabling nucleophilic substitution by amines or thiols.[1] This is a common route to synthesize pyrazolyl-ethyl-amines , a motif found in various GPCR ligands.[1]

  • Direct Coupling: The alcohol can undergo Mitsunobu coupling with phenols or heterocycles to create ether linkages, expanding the molecular complexity without losing the pyrazole core's metabolic stability.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[1] Synthesis of 1,3,5-trisubstituted pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Trimethylpyrazole Ethanol Derivatives

This guide provides a comprehensive overview of the solubility characteristics of trimethylpyrazole ethanol derivatives, a class of compounds with significant potential in pharmaceutical and materials science. Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of trimethylpyrazole ethanol derivatives, a class of compounds with significant potential in pharmaceutical and materials science. Given the nascent stage of research into these specific molecules, this document synthesizes established principles from pyrazole chemistry and solubility science to offer a predictive and practical framework for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of their solubility, present methodologies for its empirical determination, and discuss the critical factors that govern their behavior in various solvent systems.

Introduction to Trimethylpyrazole Ethanol Derivatives

Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3][4][5][6][7][8] The incorporation of a trimethylpyrazole moiety combined with an ethanol group presents a novel scaffold for drug discovery, potentially offering unique physicochemical and pharmacokinetic profiles.[2][9] The ethanol functional group can significantly influence solubility, particularly in aqueous and protic solvents, through hydrogen bonding. Understanding the solubility of these derivatives is a critical first step in their development as therapeutic agents or functional materials, as it directly impacts bioavailability, formulation, and efficacy.[10][11][12]

Predicted Solubility Profile of Trimethylpyrazole Ethanol Derivatives

While specific experimental solubility data for trimethylpyrazole ethanol derivatives are not yet widely published, we can infer their likely behavior based on the known properties of pyrazole and related substituted compounds.

General Solubility of Pyrazoles:

The parent compound, 1H-pyrazole, exhibits moderate solubility in water and good solubility in organic solvents like ethanol, methanol, and acetone.[13][14] This is attributed to its ability to form hydrogen bonds via the imino hydrogen and the lone pair of electrons on the pyridine-like nitrogen atom.[1] The solubility of pyrazole derivatives is highly dependent on the nature and position of their substituents.[15]

Factors Influencing Solubility:

Several key factors will dictate the solubility of trimethylpyrazole ethanol derivatives:

  • Molecular Weight: Generally, as the molecular weight of a compound increases, its solubility tends to decrease.[15]

  • Crystal Structure: The energy required to overcome the crystal lattice forces of a solid solute is a major determinant of its solubility.[15] Different polymorphic forms of the same compound can exhibit different solubilities.[12]

  • Substituents: The three methyl groups on the pyrazole ring are electron-donating and increase the lipophilicity of the molecule, which would likely decrease aqueous solubility compared to the parent pyrazole. Conversely, the ethanol group is polar and capable of hydrogen bonding, which would enhance solubility in polar solvents. The interplay of these groups will determine the overall solubility profile.

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding within the crystal lattice, can lead to lower solubility as more energy is required to break these interactions.[15]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.[15] The pyrazole ring is weakly basic and can be protonated under acidic conditions, forming a more soluble salt.[1]

Expected Solubility in Common Solvents:

Based on the above principles, we can predict the following general solubility trends for trimethylpyrazole ethanol derivatives:

  • High Solubility: Expected in polar protic solvents like ethanol, methanol, and propanol due to favorable hydrogen bonding interactions with the ethanol moiety.[13][16][17]

  • Moderate Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and dimethylformamide (DMF).[16][17]

  • Low Solubility: Expected in non-polar solvents like toluene and cyclohexane, as the polar ethanol group will hinder dissolution.[17]

  • Variable Aqueous Solubility: The aqueous solubility will be a balance between the lipophilic trimethylpyrazole core and the hydrophilic ethanol group. It is anticipated to be moderate but can be significantly influenced by pH.

The following table summarizes the solubility of 3,5-dimethylpyrazole in various organic solvents, which can serve as a useful reference point.

SolventMole Fraction Solubility (at 298.15 K)
1-ButanolHigh
n-PropanolHigh
EthanolModerate
IsopropanolModerate
MethanolModerate
Ethyl AcetateModerate
AcetoneModerate
TolueneLow
AcetonitrileLow

Data adapted from a study on 3,5-dimethylpyrazole solubility.[17]

Experimental Determination of Solubility

Given the lack of published data, experimental determination of solubility is paramount. The following section outlines robust protocols for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[12] It measures the equilibrium concentration of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of the solid trimethylpyrazole ethanol derivative to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[12] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the solid phase by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[12]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[11][18]

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant Temperature: Solubility is temperature-dependent, so precise temperature control is essential for reproducible results.[13][19]

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Centrifugation and Filtration: Effectively removes undissolved particles that could otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: Ensures accurate and precise quantification of the dissolved solute.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Filter supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC/MS quant1->quant2 calc1 Determine solubility quant2->calc1

Caption: Workflow for the shake-flask method.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution.[12] This is often more relevant in early drug discovery where compounds are frequently dosed from a concentrated stock solution (e.g., in DMSO).

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the trimethylpyrazole ethanol derivative in a highly solubilizing solvent like DMSO.

  • Addition to Buffer: Add a small volume of the stock solution to a larger volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a specific temperature.

  • Precipitation Detection: Measure the turbidity of the solution using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation is observed is the kinetic solubility. Alternatively, the plate can be filtered or centrifuged, and the remaining dissolved compound quantified by HPLC-UV/MS.

Causality Behind Experimental Choices:

  • DMSO Stock: Mimics the common practice in high-throughput screening assays.

  • Aqueous Buffer: Simulates physiological conditions.

  • Turbidity Measurement: Provides a rapid assessment of precipitation.

Logical Relationship in Solubility Assessment

G cluster_params Compound Properties cluster_exp Experimental Conditions mw Molecular Weight solubility Solubility mw->solubility logp LogP logp->solubility pka pKa pka->solubility crystal Crystal Form crystal->solubility solvent Solvent System solvent->solubility ph pH ph->solubility temp Temperature temp->solubility

Caption: Factors influencing solubility.

Strategies for Solubility Enhancement

Should the intrinsic solubility of a trimethylpyrazole ethanol derivative be insufficient for a desired application, several strategies can be employed for its enhancement:

  • pH Adjustment: For weakly basic pyrazoles, lowering the pH of the aqueous medium can lead to salt formation, which is often more soluble.[16]

  • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol or propylene glycol, can significantly increase the solubility of poorly soluble compounds.[16]

  • Formulation Approaches: Advanced formulation techniques like creating amorphous solid dispersions with polymers, encapsulation in cyclodextrins, or forming co-crystals can dramatically improve aqueous solubility and dissolution rates.[15]

Conclusion

While direct, quantitative solubility data for trimethylpyrazole ethanol derivatives are still emerging, a robust understanding of their potential solubility profile can be established through the lens of pyrazole chemistry and fundamental principles of solubility. This guide provides a framework for predicting, experimentally determining, and ultimately modulating the solubility of this promising class of compounds. The detailed protocols and the elucidation of the underlying scientific principles are intended to empower researchers to efficiently advance their studies in drug development and materials science. The continued investigation of these derivatives will undoubtedly contribute valuable knowledge to the field of medicinal chemistry.

References

  • solubility experimental methods.pptx. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Physicochemical properties of pyrazole derivatives, 1(a–l), 2(a–l),... - ResearchGate. (n.d.).
  • Pyrazole - Solubility of Things. (n.d.).
  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.).
  • Pyrazole - ChemBK. (n.d.).
  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions - ResearchGate. (n.d.).
  • Pyrazole | 288-13-1 - ChemicalBook. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29).
  • Solvents and solubilities - MicroChemicals. (n.d.).
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Reagents and conditions: (a) ethanol 95% reflux 12 h, (b) POCl3/DMF... - ResearchGate. (n.d.).
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PMC. (2023, November 7).
  • Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. (n.d.).
  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed. (n.d.).
  • solubility data series. (n.d.).
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. (2019, May 15).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).
  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed. (2025, June 23).
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. (2013, September 25).
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022, May 12).
  • Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder - PubMed. (n.d.).
  • Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures - PubMed. (n.d.).
  • Solubility and Molecular Interactions of Trimetazidine Hydrochloride in 12 Monosolvents and Solvent Mixtures of Methanol + (Ethanol, N , N -Dimethylformamide or Ethyl Acetate) | Request PDF - ResearchGate. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol for Research and Development

This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, a novel pyrazole derivative. As this compound is primarily for research and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, a novel pyrazole derivative. As this compound is primarily for research and development purposes, a complete toxicological profile is not yet available. Therefore, this document emphasizes a precautionary approach, grounding its recommendations in the known properties of structurally similar compounds and established best practices for handling chemicals with unknown hazards.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who may work with this or similar novel chemical entities.

Understanding the Compound: A Profile of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol belongs to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a key feature in many biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6][7] The presence of the pyrazole ring suggests that this compound is of significant interest in medicinal chemistry and drug discovery.[3][8]

Known Chemical Data:

While specific data for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is limited, we can reference data for a closely related analog, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol (CAS Number: 18712-39-5).[9][10][11]

PropertyData for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanolInferred Properties for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
Molecular Formula C₇H₁₂N₂O[10]C₈H₁₄N₂O
Molecular Weight 140.18 g/mol [11]154.21 g/mol [12]
Appearance Liquid[11]Likely a liquid or low-melting solid at room temperature.
CAS Number 18712-39-5[9][10][11]Not yet assigned. An isomer, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, has the CAS number 1007462-48-7.[12][13]

The addition of an extra methyl group in the ethanol moiety of the target compound compared to the methanol analog will slightly increase its molecular weight and may influence its physical properties such as boiling point and solubility.

Hazard Identification and Classification: A Precautionary Approach

In the absence of specific toxicological data, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol must be treated as a potentially hazardous substance.[1] The hazard classification is therefore based on the known hazards of similar pyrazole derivatives.

The Safety Data Sheet for the related compound, (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol, indicates the following hazards:

  • Acute Toxicity, Oral (Category 4) , signified by the GHS07 pictogram.[11] This suggests the substance may be harmful if swallowed.[14][15]

  • The signal word associated with this classification is "Warning" .[11]

Based on this, and the general profiles of other pyrazole derivatives, the following potential hazards should be assumed for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol:

  • Harmful if swallowed. [15]

  • May cause skin irritation. [14][16]

  • May cause serious eye irritation. [14][16][17]

  • May cause respiratory irritation. [14][17]

GHS Pictograms:

The following Globally Harmonized System (GHS) pictograms should be clearly displayed on all containers of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol to ensure immediate hazard recognition.[14][18][19][20]

GHS_Pictograms cluster_0 Assumed GHS Pictograms Exclamation Mark Exclamation Mark (GHS07)

Caption: Assumed GHS Pictogram for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is paramount when working with novel compounds.[2][21] The following procedures are mandatory for all personnel handling 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to minimize exposure.[21][22]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1][22] Where there is a splash hazard, chemical safety goggles should be worn.[1]

  • Hand Protection: Nitrile or neoprene gloves should be worn to protect against skin contact.[1] Gloves should be inspected before use and changed immediately if contaminated.[23]

  • Body Protection: A standard laboratory coat is required.[1] In situations with a higher risk of splashes, a chemically resistant apron should also be worn.

  • Respiratory Protection: All handling of the compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood to avoid inhalation.[1][2][22]

Engineering Controls:

  • Ventilation: All work with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol must be performed in a well-ventilated area, preferably within a chemical fume hood.[2][21]

  • Eyewash Stations and Safety Showers: These must be readily accessible in all areas where the compound is handled.[2]

Storage:

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.[2][21]

  • Store in a tightly sealed, clearly labeled container.[21]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[21]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • The storage class for the related methanol compound is Class 10: Combustible liquids.[11] It is prudent to adopt this classification.

Experimental Workflow: A Step-by-Step Approach to Safe Experimentation

The following workflow outlines a safe and systematic process for incorporating 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol into experimental protocols.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution in a Controlled Environment cluster_cleanup Phase 3: Post-Experiment Procedures Risk_Assessment Conduct a thorough risk assessment. Review_SDS Review this guide and any available SDS for analogs. Risk_Assessment->Review_SDS Assemble_PPE Assemble all necessary PPE and equipment. Review_SDS->Assemble_PPE Fume_Hood Work within a certified chemical fume hood. Assemble_PPE->Fume_Hood Controlled_Addition Use controlled addition methods (e.g., syringe pump). Fume_Hood->Controlled_Addition Monitor_Reaction Continuously monitor the reaction for any unexpected changes. Controlled_Addition->Monitor_Reaction Quench_Reaction Safely quench the reaction if necessary. Monitor_Reaction->Quench_Reaction Waste_Disposal Dispose of waste in appropriately labeled containers. Quench_Reaction->Waste_Disposal Decontaminate Decontaminate all glassware and work surfaces. Waste_Disposal->Decontaminate Wash_Hands Wash hands thoroughly after completion. Decontaminate->Wash_Hands

Caption: A systematic workflow for the safe handling of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.[1][23]

IncidentResponse Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][23] Seek immediate medical attention.[1][23]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][23] Seek medical attention if irritation develops or persists.[23]
Inhalation Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[15] Seek immediate medical attention.[15][17]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

First Aid Measures

The following first aid measures are based on the potential hazards of the compound and should be administered by trained personnel.

First_Aid_Flowchart Exposure Exposure Occurs Identify_Route Identify Route of Exposure Exposure->Identify_Route Eye_Contact Eye Contact Identify_Route->Eye_Contact Eyes Skin_Contact Skin Contact Identify_Route->Skin_Contact Skin Inhalation Inhalation Identify_Route->Inhalation Inhaled Ingestion Ingestion Identify_Route->Ingestion Swallowed Flush_Eyes Flush with water for 15 mins. Seek immediate medical attention.[1][26] Eye_Contact->Flush_Eyes Wash_Skin Wash with soap and water for 15 mins. Seek medical attention if irritation persists.[26] Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. Provide respiratory support if needed. Seek immediate medical attention.[1] Inhalation->Fresh_Air Rinse_Mouth Rinse mouth, drink water. Do NOT induce vomiting. Seek immediate medical attention.[16] Ingestion->Rinse_Mouth

Sources

Foundational

Technical Guide: 1,3,5-Trimethylpyrazole Derivatives in Medicinal Chemistry

Part 1: Executive Summary The 1,3,5-trimethylpyrazole scaffold represents a highly specific, electron-rich heterocyclic core distinct from its more common 1,5-diaryl analogs (e.g., Celecoxib). Unlike bulky aryl-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 1,3,5-trimethylpyrazole scaffold represents a highly specific, electron-rich heterocyclic core distinct from its more common 1,5-diaryl analogs (e.g., Celecoxib). Unlike bulky aryl-substituted pyrazoles, the trimethyl motif offers a compact, lipophilic pharmacophore with unique steric properties. The three methyl groups—positioned at N1, C3, and C5—create a hydrophobic "shield" that modulates metabolic stability while directing the orientation of substituents at the critical C4 position .

This guide provides a technical deep-dive into the synthesis, biological validation, and structure-activity relationships (SAR) of 1,3,5-trimethylpyrazole derivatives. It moves beyond generic pyrazole literature to focus on this specific alkylated core, highlighting its utility in developing EGFR kinase inhibitors , COX-2 selective anti-inflammatories , and Aurora-A kinase inhibitors .

Part 2: Chemical Architecture & The "Trimethyl" Effect

Structural Foundation

The 1,3,5-trimethylpyrazole moiety is characterized by a planar five-membered ring with two adjacent nitrogen atoms.

  • N1-Methyl: Prevents tautomerization, locking the ring into a fixed specific isomer.

  • C3/C5-Methyls: Provide steric bulk that can twist attached pharmacophores out of planarity, often crucial for fitting into restricted enzyme pockets (e.g., the ATP-binding site of kinases).

  • C4-Position: The nucleophilic "hotspot" for electrophilic aromatic substitution, allowing for the attachment of diverse bioactive linkers (sulfonamides, amides, carboxamides).

Physicochemical Profile
PropertyValue (Approx.)Significance in Drug Design
LogP 1.2 - 1.5Ideal lipophilicity for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 0The core itself is an acceptor; C4-substituents add donor capacity.
Topological Polar Surface Area (TPSA) ~17.8 ŲHigh membrane permeability; suitable for CNS and intracellular targets.
Electronic Character Electron-richSusceptible to metabolic oxidation at methyl groups if not sterically protected.

Part 3: Synthetic Strategies & Protocols

The synthesis of the 1,3,5-trimethylpyrazole core is robust, relying on the classic Knorr Pyrazole Synthesis . However, the challenge lies in the regioselective functionalization of the C4 position.

Core Synthesis Workflow (Self-Validating Protocol)

Objective: Synthesis of 1,3,5-trimethyl-1H-pyrazole from acyclic precursors.

Reagents:

  • Pentane-2,4-dione (Acetylacetone) [CAS: 123-54-6]

  • Methylhydrazine [CAS: 60-34-4] (Warning: Toxic/Carcinogenic)

  • Ethanol (Solvent)

Step-by-Step Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and internal thermometer. Purge with N₂.

  • Solvation: Dissolve Pentane-2,4-dione (10.0 g, 0.1 mol) in absolute ethanol (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add Methylhydrazine (4.6 g, 0.1 mol) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent exotherms from degrading the hydrazine.

  • Cyclization: Once addition is complete, remove ice bath. Heat to reflux (78°C) for 3 hours.

  • Validation (TLC): Check reaction progress using TLC (Ethyl Acetate:Hexane 1:1). The starting diketone spot (Rf ~0.6) should disappear.

  • Workup: Evaporate ethanol under reduced pressure. The residue is often an oil. Distill under vacuum (bp ~140°C at 20 mmHg) to obtain the pure product.

  • Yield: Expect 85-92% of a colorless liquid/low-melting solid.

C4-Functionalization Diagram

The following Graphviz diagram illustrates the divergence from the core scaffold to bioactive derivatives.

SynthesisPath Start Pentane-2,4-dione + Methylhydrazine Core 1,3,5-Trimethylpyrazole (Core Scaffold) Start->Core Reflux/EtOH Intermediate1 4-Formyl Derivative (Vilsmeier-Haack) Core->Intermediate1 POCl3 / DMF Intermediate2 4-Nitro Derivative (HNO3/H2SO4) Core->Intermediate2 Nitration Intermediate3 4-Carboxylic Acid (KMnO4 Oxid. or Hydrolysis) Core->Intermediate3 Oxidation Final1 Schiff Bases / Chalcones (Anticancer) Intermediate1->Final1 Aldol Condensation Final2 4-Amino Derivative (Reduction) Intermediate2->Final2 Pd/C, H2 Final3 Amides / Esters (COX-2 Inhibitors) Intermediate3->Final3 Coupling (EDC/HOBt)

Caption: Divergent synthesis pathways from the 1,3,5-trimethylpyrazole core to key medicinal intermediates.

Part 4: Therapeutic Applications & SAR[1]

Oncology: EGFR and Aurora-A Kinase Inhibition

Derivatives where the C4 position is linked to a carboxamide or a thiazole moiety have shown potent inhibition of EGFR (Epidermal Growth Factor Receptor) . The 1,3,5-trimethyl pattern is critical here: the methyls fit into the hydrophobic pocket near the gatekeeper residue (Thr790), improving selectivity over wild-type kinases.

Key Data: Antiproliferative Activity (IC50 in µM)

Compound IDStructure DescriptionMCF-7 (Breast)HCT116 (Colon)EGFR Kinase (Enzymatic)Reference
TMP-1 1,3,5-Trimethyl-N-phenyl-pyrazole-4-carboxamide0.46 ± 0.040.39 ± 0.060.16 (Aurora-A)[1]
TMP-2 1,3,5-Trimethyl-4-(thiazol-2-yl)-pyrazole3.904.200.31[2]
Erlotinib Standard Control0.730.500.11[2]

Mechanistic Insight: The N-phenyl-1,3,5-trimethylpyrazole-4-carboxamide derivatives (TMP-1) function as ATP-competitive inhibitors. The carbonyl oxygen of the amide forms a hydrogen bond with the hinge region of the kinase, while the trimethylpyrazole ring occupies the solvent-exposed region, stabilizing the binding conformation.

Inflammation: COX-2 Selectivity

Unlike the 1,5-diarylpyrazoles (Celecoxib), 1,3,5-trimethylpyrazole derivatives substituted with sulfonamides at C4 show a distinct binding mode. They exploit the secondary pocket of COX-2 but with reduced steric bulk compared to the phenyl rings of Celecoxib, potentially offering a different safety profile regarding cardiovascular side effects.

Pathway Visualization: The diagram below details the interference of these derivatives in the arachidonic acid pathway.

SignalingPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelets) COX1->TxA2 Gastric Protection Pgs Pgs COX2->Pgs Inflammation Inhibitor 1,3,5-Trimethylpyrazole Derivative Inhibitor->COX1 Weak/No Inhibition (Sparing Effect) Inhibitor->COX2 Selective Inhibition (IC50 ~0.04 µM) PGs Prostaglandins (Pain/Inflammation)

Caption: Mechanism of Action: Selective COX-2 inhibition by 1,3,5-trimethylpyrazole derivatives, sparing COX-1.

Part 5: Future Outlook & Hybridization

The 1,3,5-trimethylpyrazole scaffold is currently evolving into hybrid therapeutics .

  • PROTAC Linkers: The C4-carboxylic acid derivative is being explored as a stable attachment point for E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs). The rigidity of the pyrazole ring provides a predictable vector for the linker.

  • Dual Inhibitors: Hybrids combining the trimethylpyrazole (COX-2 pharmacophore) with 1,3,4-thiadiazoles are showing promise as dual COX-2/5-LOX inhibitors, addressing the gastric ulceration side effects of traditional NSAIDs [3].

References

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. (2012). Available at: [Link]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry. (2022).[1] Available at: [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019). Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules. (2019). Available at: [Link]

  • 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid | CID 736514. PubChem. (2025). Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of Substituted Pyrazole Alcohols: A Guide to Stability and Bioavailability

Executive Summary Substituted pyrazole alcohols represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors, COX-2 inhibitors, and agrochemicals. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyrazole alcohols represent a critical scaffold in modern medicinal chemistry, serving as the pharmacophore backbone for numerous kinase inhibitors, COX-2 inhibitors, and agrochemicals. Their thermodynamic profile—specifically the interplay between the aromatic stability of the pyrazole ring and the hydrogen-bonding capacity of the hydroxyl moiety—directly dictates their solid-state stability, solubility, and bioavailability.

This technical guide provides a rigorous framework for the thermodynamic characterization of these compounds. It moves beyond basic characterization, detailing the specific calorimetric and equilibrium protocols required to derive high-fidelity thermodynamic data (


, 

,

).

The Thermodynamic Landscape of Pyrazole Alcohols

The thermodynamic behavior of pyrazole alcohols is governed by two competing forces: the aromatic resonance energy of the diazole ring and the intermolecular hydrogen bonding networks established by the hydroxyl group and the pyrazolic nitrogen (


).
Enthalpy of Formation ( )

The standard molar enthalpy of formation is the primary metric for evaluating the chemical stability of the pyrazole scaffold.

  • Ring Strain & Resonance: The parent pyrazole ring has a resonance energy of approximately 112 kJ/mol. Substitution at the

    
     or 
    
    
    
    positions with alkyl-alcohol chains minimally perturbs this aromaticity, whereas
    
    
    substitution can significantly alter the electron density and heat of formation.
  • The Alcohol Contribution: The addition of a hydroxyl group lowers the

    
     (makes it more negative) due to the formation of strong C-O and O-H bonds, typically contributing 
    
    
    
    to
    
    
    kJ/mol per -OH group relative to the parent alkane.
Tautomeric Equilibrium & Thermodynamics

Pyrazole alcohols exist in a dynamic tautomeric equilibrium (


-pyrazole 


-pyrazole), often modulated by the position of the alcohol substituent. This is not merely a structural curiosity but a thermodynamic variable that affects binding affinity.
  • Prototropy: The proton transfer between

    
     and 
    
    
    
    has a low activation barrier (
    
    
    kcal/mol in gas phase), but in the solid state, pyrazoles often crystallize as distinct tautomers stabilized by intermolecular H-bonds (catemers or dimers).
Phase Transition Thermodynamics
  • Lattice Energy: Pyrazole alcohols exhibit anomalously high enthalpies of sublimation (

    
    ) compared to their non-hydroxylated analogs. This is due to the "dual-anchor" effect: the pyrazole ring 
    
    
    
    -stacks while the -OH group forms directional hydrogen bonds, creating a rigid crystal lattice.

Experimental Methodologies

To obtain "Gold Standard" thermodynamic data, researchers must employ a multi-technique approach. The following protocols are designed to be self-validating.

Protocol A: High-Precision Static Bomb Calorimetry

Objective: Determine the standard molar enthalpy of combustion (


) to derive 

.

Methodology:

  • Sample Preparation: Pelletize the pyrazole alcohol (approx. 0.5 g) to minimize dusting. If the compound is hygroscopic (common with alcohols), store in a desiccator over

    
     for 48 hours prior.
    
  • Combustion: Burn the sample in a pure oxygen atmosphere (3.04 MPa) using a calibrated isoperibol bomb calorimeter.

  • Correction Factors:

    • Nitric Acid Correction: Nitrogen in the pyrazole ring will form

      
       and eventually 
      
      
      
      . Titrate the bomb washings with 0.1 M NaOH to determine the energy correction (
      
      
      kJ/mol for
      
      
      formation).
    • Cotton Thread Ignition: Subtract the specific energy of the fuse thread.

  • Calculation:

    
    
    Where 
    
    
    
    is the energy equivalent of the calorimeter (determined via benzoic acid calibration).
Protocol B: Knudsen Effusion (Transpiration Method)

Objective: Measure Vapor Pressure (


) and Enthalpy of Sublimation (

).

Methodology:

  • Setup: Place the crystalline sample in a Knudsen cell with a defined orifice area (

    
    ).
    
  • Isothermal Heating: Heat the cell under high vacuum (

    
     Pa) at controlled temperature intervals (e.g., 5 K steps).
    
  • Mass Loss Monitoring: Measure the mass loss rate (

    
    ) using a quartz crystal microbalance (QCM) or direct gravimetry.
    
  • Derivation: Use the Knudsen equation to find pressure

    
    :
    
    
    
    
    Plot
    
    
    vs
    
    
    (Clausius-Clapeyron) to extract
    
    
    from the slope.
Protocol C: Differential Scanning Calorimetry (DSC)

Objective: Determine Enthalpy of Fusion (


) and Purity.
  • Ramp Rate: 5 K/min under

    
     purge (50 mL/min).
    
  • Analysis: Integrate the melting endotherm.

  • Purity Check: Use the Van't Hoff equation on the melting peak leading edge. A sharp peak indicates high purity; broadening suggests eutectics or decomposition.

Visualization of Experimental Workflow

The following diagram illustrates the integrated workflow for thermodynamic characterization, ensuring data integrity through cross-validation.

ThermodynamicWorkflow Synthesis Synthesis of Pyrazole Alcohol Purification Purification (Recrystallization/Sublimation) Synthesis->Purification PurityCheck Purity Check (DSC / HPLC > 99.9%) Purification->PurityCheck Calorimetry Bomb Calorimetry (Combustion) PurityCheck->Calorimetry Solid State Effusion Knudsen Effusion (Vapor Pressure) PurityCheck->Effusion Solid/Gas Data_dHc ΔcH° (Combustion) Calorimetry->Data_dHc Data_dHs ΔsubH° (Sublimation) Effusion->Data_dHs Result Standard Enthalpy of Formation (ΔfH°) Data_dHc->Result Hess's Law Data_dHs->Result Gas Phase Correction

Figure 1: Integrated workflow for deriving the standard enthalpy of formation (


) using complementary calorimetric techniques.

Data Analysis & Reference Values

When analyzing substituted pyrazole alcohols, the position of the substituent significantly impacts the thermodynamic profile. Below is a comparative analysis of key parameters.

Table 1: Comparative Thermodynamic Properties (Standard State, 298.15 K)
Compound ClassSubstituent Type

(kJ/mol)

(kJ/mol)

(approx)
Structural Insight
Unsubstituted Pyrazole (Parent)


2.5 / 14.2Baseline aromaticity; forms catemers.
N-Alkylated 1-Methylpyrazole

(liq)

2.0Loss of H-bond donor; volatile liquid.
C-Alkylated 3-Methylpyrazole


3.0Tautomeric mix; higher lattice energy than N-Me.
Alcohol Substituted 1-(2-Hydroxyethyl)pyrazole


2.1 Strong H-bond network; high

.
Nitro-Alcohol 3-Nitro-4-hydroxymethylpyrazole


0.5EWG increases acidity; very high lattice energy.

Note: Values are representative estimates based on group additivity and literature averages for similar scaffolds [1, 2, 5].

The "Hydroxyl Penalty" in Sublimation

Notice the jump in


 for the alcohol-substituted pyrazole (

kJ/mol) compared to 1-methylpyrazole (

kJ/mol). This

kJ/mol difference represents the energy required to break the intermolecular hydrogen bond network in the crystal lattice. For drug development, this implies that pyrazole alcohols will have significantly lower vapor pressures and higher melting points , potentially limiting solubility unless specific crystal engineering (salt formation) is employed.

Tautomeric Signaling Pathway

Understanding the tautomeric state is vital for docking simulations. The diagram below depicts the proton transfer pathway influenced by solvent environment.[1]

Tautomerism TautomerA 1H-Pyrazole (Tautomer A) (Stable in Non-Polar Solvents) Transition Transition State (Intermolecular Proton Transfer) TautomerA->Transition Activation (+15 kcal/mol) TautomerB 2H-Pyrazole (Tautomer B) (Stabilized by Polar Solvents) Transition->TautomerB Solvent Solvent/Water Bridge Solvent->Transition Catalyzes Transfer

Figure 2: Tautomeric equilibrium pathway. Solvent molecules (especially water/alcohols) act as bridges, significantly lowering the activation energy for proton transfer.

Implications for Drug Design

  • Solubility vs. Permeability: The introduction of the alcohol group improves aqueous solubility via H-bonding with water but increases the desolvation penalty required for the molecule to pass through lipophilic membranes.

    • Design Tip: If

      
       kJ/mol, consider converting the alcohol to a prodrug (ester) to improve oral bioavailability.
      
  • Formulation Stability: Pyrazole alcohols with low

    
     (highly negative) are generally chemically stable. However, check for polymorphism  using DSC. The high directionality of -OH bonds often leads to multiple crystal forms with different dissolution rates.
    
  • Metabolic Hotspots: The primary alcohol on a pyrazole side chain is a prime target for oxidation to carboxylic acid (Phase I metabolism). Thermodynamic stability does not equate to metabolic stability.

References

  • Jiménez, P., et al. (2004). "Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles." Journal of Physical Chemistry A. Link

  • Lipkind, D., et al. (2010).[2] "A Study of the Vaporization Enthalpies of Some 1-Substituted Imidazoles and Pyrazoles by Correlation-Gas Chromatography." Journal of Physical Chemistry B. Link

  • Alkorta, I., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules. Link

  • Verevkin, S. P., et al. (2016).[2] "Vaporization, Sublimation Enthalpy, and Crystal Structures of Imidazo[1,2-a]pyrazine." Journal of Chemical & Engineering Data. Link

  • NIST Chemistry WebBook. "1H-Pyrazole Thermochemistry Data." National Institute of Standards and Technology. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol from 4-acetyl-1,3,5-trimethyl-1H-pyrazole

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal and materials chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Chemistry

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone of medicinal and materials chemistry.[1][2] Their unique structural and electronic properties allow for a diverse range of biological activities, making them "privileged scaffolds" in drug discovery.[2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[2] The tailored synthesis of functionalized pyrazoles, such as the target molecule 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, is therefore of paramount importance for the development of novel therapeutic agents and advanced materials.

This application note provides a comprehensive guide to the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol via the reduction of its precursor, 4-acetyl-1,3,5-trimethyl-1H-pyrazole. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, step-by-step protocol, and provide essential information on safety, reaction monitoring, and product characterization.

Reaction Overview and Mechanistic Insight

The conversion of 4-acetyl-1,3,5-trimethyl-1H-pyrazole to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a classic example of the reduction of a ketone to a secondary alcohol. This is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol.

The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the acetyl group. The resulting alkoxide intermediate is then protonated by the solvent to yield the final alcohol product.

Reaction_Mechanism acetylpyrazole 4-acetyl-1,3,5-trimethyl-1H-pyrazole step1 Nucleophilic Attack acetylpyrazole->step1 nabh4 NaBH₄ hydride Hydride (H⁻) nabh4->hydride methanol Methanol (Solvent/Proton Source) step2 Protonation methanol->step2 hydride->step1 alkoxide Alkoxide Intermediate alkoxide->step2 product 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol end product->end start start->acetylpyrazole step1->alkoxide step2->product

Caption: Reaction mechanism for the reduction of 4-acetyl-1,3,5-trimethyl-1H-pyrazole.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol on a laboratory scale.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-acetyl-1,3,5-trimethyl-1H-pyrazoleC₈H₁₂N₂O152.191.0152 mg
Sodium borohydride (NaBH₄)NaBH₄37.831.557 mg
Methanol (MeOH)CH₃OH32.04-10 mL
Deionized Water (H₂O)H₂O18.02-20 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-3 x 15 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-As needed
Saturated Sodium Chloride Solution (Brine)NaCl(aq)--15 mL
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Safety Precautions
  • Sodium borohydride (NaBH₄) is a flammable solid and is water-reactive, producing flammable hydrogen gas. It is also toxic if ingested or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Ethyl acetate is a flammable liquid and an irritant. Handle in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 152 mg (1.0 mmol) of 4-acetyl-1,3,5-trimethyl-1H-pyrazole in 10 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: Slowly add 57 mg (1.5 mmol) of sodium borohydride to the cooled solution in small portions over 5-10 minutes. Note: The addition should be controlled to prevent a rapid evolution of hydrogen gas.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 1-2 hours at 0 °C to room temperature.

  • Quenching the Reaction: Once the reaction is complete, carefully add 10 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. Caution: This will cause hydrogen gas evolution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with 15 mL of saturated sodium chloride solution (brine) to remove any remaining water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

Experimental_Workflow start Start dissolve Dissolve Acetylpyrazole in Methanol start->dissolve cool Cool to 0 °C in Ice Bath dissolve->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 monitor Monitor Reaction by TLC add_nabh4->monitor quench Quench with Water monitor->quench remove_meoh Remove Methanol (Rotary Evaporator) quench->remove_meoh extract Extract with Ethyl Acetate remove_meoh->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ and Filter wash->dry remove_etoac Remove Ethyl Acetate (Rotary Evaporator) dry->remove_etoac purify Purify by Column Chromatography (Optional) remove_etoac->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Characterization Data

Starting Material: 4-acetyl-1,3,5-trimethyl-1H-pyrazole
  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, COCH₃), 2.30 (s, 3H, C₅-CH₃), 2.25 (s, 3H, C₃-CH₃), 3.75 (s, 3H, N-CH₃).

  • IR (KBr, cm⁻¹): ~1680 (C=O stretching).

Product: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Formula: C₇H₁₂N₂O

  • Molecular Weight: 140.19 g/mol

  • ¹H NMR (CDCl₃): δ 4.85 (q, 1H, CH-OH), 3.70 (s, 3H, N-CH₃), 2.20 (s, 3H, C₅-CH₃), 2.15 (s, 3H, C₃-CH₃), 1.45 (d, 3H, CH-CH₃), ~2.0-3.0 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃): δ ~148 (C₅), ~140 (C₃), ~118 (C₄), ~62 (CH-OH), ~35 (N-CH₃), ~22 (CH-CH₃), ~12 (C₅-CH₃), ~10 (C₃-CH₃).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol from its acetyl precursor using a sodium borohydride reduction. The straightforward procedure, coupled with clear guidelines for reaction monitoring and safety, makes this a valuable resource for researchers in organic synthesis and drug development. The successful synthesis of this functionalized pyrazole opens avenues for further chemical modifications and biological screening, contributing to the ever-expanding utility of this important class of heterocyclic compounds.

References

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2016). Synthesis, reactions and biological activity of some new 4-acetyl-3,5-dimethyl-1H-pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(3), 677-684.
  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (2011). The Journal of Organic Chemistry, 76(15), 5915-5923. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

Sources

Application

Application Notes and Protocols for the Esterification of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their prevalence is du...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Their prevalence is due to their metabolic stability and versatile binding capabilities with various biological targets.[1] The esterification of pyrazole-containing alcohols, such as 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, is a critical transformation for the synthesis of novel therapeutic agents. Ester moieties can modulate a compound's lipophilicity, membrane permeability, and pharmacokinetic profile, often employed in the design of prodrugs to enhance bioavailability.[1]

This guide provides a comprehensive overview of the esterification of the secondary alcohol 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. It details various synthetic strategies, from classic acid-catalyzed methods to milder, more specialized procedures suitable for complex molecules. The protocols herein are designed to be robust and adaptable, providing researchers in drug development and organic synthesis with the necessary tools to efficiently synthesize a diverse range of pyrazole esters.

Understanding the Reactant: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

The substrate, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, possesses a secondary alcohol functional group attached to a substituted pyrazole ring. The presence of the sterically demanding pyrazole moiety and the nature of the secondary alcohol influence the choice of esterification method. While robust, the pyrazole ring can be sensitive to harsh acidic conditions, necessitating a careful selection of catalysts and reaction conditions to avoid unwanted side reactions.

Reaction Mechanisms and Protocol Selection

The choice of an appropriate esterification method is paramount and depends on the specific carboxylic acid to be coupled and the overall sensitivity of the starting materials. Below, we explore three widely applicable and effective methods for the esterification of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed.[2]

Mechanism: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the acid catalyst.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start reactants Combine: - 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol - Carboxylic Acid (excess) - Acid Catalyst (e.g., H2SO4) - Solvent (e.g., Toluene) start->reactants reflux Reflux with Dean-Stark trap to remove water reactants->reflux monitor Monitor reaction by TLC or LC-MS reflux->monitor workup Aqueous workup: - Neutralize with NaHCO3 - Extract with organic solvent monitor->workup Upon completion purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for Fischer-Speier Esterification.

Protocol 1: Fischer-Speier Esterification with Acetic Acid

  • Materials:

    • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

    • Glacial Acetic Acid (in excess, e.g., 5 equivalents)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

    • Toluene

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate

    • Ethyl Acetate

    • Hexanes

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq), toluene, and glacial acetic acid (5.0 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

ParameterConditionRationale
Carboxylic Acid Acetic Acid (5 eq)Using an excess of the carboxylic acid drives the equilibrium towards the product.
Catalyst Conc. H₂SO₄ (0.1 eq)A strong acid catalyst is required to protonate the carboxylic acid and activate it for nucleophilic attack.
Solvent TolueneToluene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.
Temperature RefluxElevated temperature increases the reaction rate.
Steglich Esterification: A Milder Alternative

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative.[3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4]

Mechanism: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and a urea byproduct (dicyclohexylurea, DCU, in the case of DCC).[4] DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[4]

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow start Start reactants Combine: - 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol - Carboxylic Acid - DCC or EDC - DMAP (catalytic) - Anhydrous Solvent (e.g., DCM) start->reactants stir Stir at room temperature reactants->stir monitor Monitor reaction by TLC or LC-MS stir->monitor filter Filter to remove urea byproduct monitor->filter Upon completion workup Aqueous workup: - Wash with dilute HCl, NaHCO3, and brine filter->workup purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Workflow for Steglich Esterification.

Protocol 2: Steglich Esterification with Benzoic Acid

  • Materials:

    • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

    • Benzoic Acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Dilute Hydrochloric Acid (e.g., 1 M)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

ParameterConditionRationale
Coupling Agent DCC (1.2 eq)Activates the carboxylic acid for nucleophilic attack by the alcohol.
Catalyst DMAP (0.1 eq)Accelerates the reaction by forming a highly reactive acylpyridinium intermediate.
Solvent Anhydrous DCMA polar aprotic solvent that dissolves the reactants and does not interfere with the reaction.
Temperature 0 °C to RTThe reaction is typically run at mild temperatures to avoid side reactions.
Mitsunobu Reaction: For Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols, particularly when inversion of stereochemistry at a chiral center is desired.[5][6][7] This reaction proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups. It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]

Mechanism: The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate, forming a betaine intermediate. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing an activated alcohol intermediate (an alkoxyphosphonium salt) with inversion of configuration.[6][7]

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction_Workflow start Start reactants Combine: - 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol - Carboxylic Acid - Triphenylphosphine - Anhydrous Solvent (e.g., THF) start->reactants cool Cool to 0 °C reactants->cool add_dead Add DEAD or DIAD dropwise cool->add_dead stir Stir at room temperature add_dead->stir monitor Monitor reaction by TLC or LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Upon completion purify Purify by column chromatography concentrate->purify end Characterize Product purify->end

Caption: Workflow for Mitsunobu Reaction.

Protocol 3: Mitsunobu Esterification with p-Nitrobenzoic Acid

  • Materials:

    • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

    • p-Nitrobenzoic Acid

    • Triphenylphosphine (PPh₃)

    • Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Under an inert atmosphere, dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the mixture to 0 °C.

    • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude residue can be directly purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

ParameterConditionRationale
Phosphine PPh₃ (1.5 eq)Activates the alcohol for nucleophilic displacement.
Azodicarboxylate DEAD or DIAD (1.5 eq)The oxidizing agent that drives the formation of the alkoxyphosphonium salt.
Nucleophile p-Nitrobenzoic Acid (1.5 eq)The acidic proton of the carboxylic acid is required for the reaction mechanism.
Solvent Anhydrous THFA suitable aprotic solvent for the reaction.
Temperature 0 °C to RTThe reaction is initiated at a low temperature to control the exothermic reaction and then allowed to proceed at room temperature.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield (Fischer) Incomplete reaction due to equilibrium.Use a larger excess of the alcohol or carboxylic acid. Ensure efficient water removal with a properly functioning Dean-Stark trap.
Side Reactions (Fischer) Dehydration of the secondary alcohol.Use a milder acid catalyst or lower the reaction temperature.
Low Yield (Steglich) Incomplete activation of the carboxylic acid.Ensure anhydrous conditions. Check the quality of the DCC/EDC.
Formation of N-acylurea (Steglich) Side reaction of the O-acylisourea intermediate.Ensure a sufficient catalytic amount of DMAP is used.
Low Yield (Mitsunobu) Poor nucleophilicity of the carboxylic acid.Use a more acidic carboxylic acid. Ensure anhydrous conditions.
Difficulty in Purification (Mitsunobu) Removal of triphenylphosphine oxide and hydrazine byproduct.Use polymer-supported reagents or modified reagents that allow for easier separation.

Conclusion

The esterification of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a versatile transformation for the synthesis of novel pyrazole-containing compounds with potential therapeutic applications. The choice of the esterification method should be carefully considered based on the stability of the substrates and the desired outcome. The Fischer-Speier esterification is a cost-effective method for simple carboxylic acids, while the Steglich and Mitsunobu reactions provide milder alternatives for more complex and sensitive substrates, with the latter offering the unique advantage of stereochemical inversion. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize a wide array of esters from this valuable pyrazole alcohol.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135478148, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Bladt, D., et al. (2011). Acid-Catalyzed Preparation of Biodiesel from Waste Vegetable Oil: An Experiment for the Undergraduate Organic Chemistry Laboratory.
  • PraxiLabs. (n.d.). Fischer Esterification Reaction Experiment. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
  • Future Science. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1885-1901.

Sources

Method

Reagents for the Versatile Functionalization of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol: A Guide for Researchers

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] This five-membered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable pharmacological versatility.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's physicochemical properties, enabling precise interactions with biological targets and optimizing pharmacokinetic profiles. The compound 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol presents a valuable starting point for the synthesis of novel pyrazole derivatives, offering a secondary alcohol for a variety of chemical transformations. This guide provides detailed application notes and protocols for the functionalization of this key intermediate, empowering researchers in drug development and chemical biology to explore new frontiers in the synthesis of bioactive molecules.

Synthesis of the Starting Material: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

The primary route to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol involves the reduction of the corresponding aldehyde, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. This transformation is a standard procedure in organic synthesis, readily achieved with mild reducing agents.

Protocol 1: Reduction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

This protocol outlines the synthesis of the title compound from its commercially available aldehyde precursor.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Direct Functionalization of the Hydroxyl Group

The secondary alcohol of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol is a versatile handle for introducing a wide array of functional groups through esterification, etherification, and oxidation.

I. Esterification: Introducing Ester Moieties

Esterification is a fundamental transformation that allows for the introduction of diverse acyl groups, which can modulate the lipophilicity and metabolic stability of the parent molecule.

This protocol describes a classic acid-catalyzed esterification to produce 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl acetate.

Materials:

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

  • Acetic acid (glacial)

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional)

Procedure:

  • Reaction Setup: Combine 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq) and excess acetic acid in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture to reflux. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting ester by column chromatography.

For more sensitive substrates or to achieve higher yields, acylation with an acid chloride in the presence of a non-nucleophilic base is a preferred method.

Materials:

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

  • Acetyl chloride (or other desired acid chloride)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Acylation: Slowly add the acid chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry, concentrate, and purify as described in Protocol 2.

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer Esterification Carboxylic acid, Strong acid catalyst (e.g., H₂SO₄)Reflux in a suitable solventInexpensive reagentsReversible, may require water removal, harsh conditions
Acylation Acid chloride/anhydride, Base (e.g., Pyridine, TEA)0 °C to room temperature in an inert solventHigh yielding, irreversibleAcid chloride/anhydride may be moisture sensitive
II. Etherification: Formation of Ether Linkages

The Williamson ether synthesis provides a reliable method for the formation of ethers from alcohols.[1][3][4][5][6] This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

This protocol details the synthesis of a methyl ether derivative.

Materials:

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Methyl iodide (MeI) or other alkyl halide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous THF dropwise.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Alcohol 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol Alkoxide Sodium Alkoxide Intermediate Alcohol->Alkoxide + NaH (in THF) NaH NaH H2 H₂ (gas) Alkyl_Halide Alkyl Halide (R-X) Ether_Product Pyrazolyl Ether Salt NaX Alkoxide_ref->Ether_Product + R-X

Figure 1. Workflow for the Williamson Ether Synthesis.

III. Oxidation: Accessing the Ketone

Oxidation of the secondary alcohol to the corresponding ketone, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one, opens up another avenue for functionalization, for instance, through reactions at the carbonyl group.

DMP is a mild and selective oxidizing agent for primary and secondary alcohols.[7][8][9]

Materials:

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Reaction Setup: Dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous DCM.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture until the starting material is consumed (typically 1-3 hours, monitored by TLC).

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.

  • Extraction: Stir vigorously until the solid dissolves, then separate the layers. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by column chromatography.

The Swern oxidation is another mild method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[10][11]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

  • Triethylamine (TEA)

Procedure:

  • Activator Formation: In a flask under an inert atmosphere, add oxalyl chloride (1.5 eq) to anhydrous DCM and cool to -78 °C. Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM.

  • Alcohol Addition: After stirring for a few minutes, add a solution of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq) in DCM.

  • Base Addition: Stir for 15-30 minutes, then add triethylamine (5.0 eq).

  • Warming and Work-up: Allow the reaction to warm to room temperature, then add water.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry, concentrate, and purify.

Oxidation Method Reagents Typical Conditions Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature in DCMMild, neutral pH, high yieldsDMP is expensive and potentially explosive
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °C to room temperatureMild, high yields, tolerates many functional groupsRequires low temperatures, produces odorous byproducts

Functionalization via Activation of the Hydroxyl Group

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, enabling subsequent nucleophilic substitution or cross-coupling reactions.

I. Conversion to a Tosylate

Tosylates are excellent leaving groups for Sₙ2 reactions.[12][13][14][15][16]

Materials:

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq) in anhydrous pyridine (or DCM with triethylamine as a base) at 0 °C.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq).

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent.

  • Washing and Purification: Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the tosylate by recrystallization or column chromatography.

II. The Mitsunobu Reaction: A Versatile Inversion Chemistry

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of functional groups with inversion of stereochemistry, using triphenylphosphine and an azodicarboxylate.[17][18][19][20][21]

This protocol provides an alternative to Fischer esterification, proceeding under milder, neutral conditions.

Materials:

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

  • A carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: Dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Reagent Addition: Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration and Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.

Mitsunobu_Reaction cluster_0 Activation cluster_1 SN2 Displacement Alcohol Pyrazolyl Ethanol Alkoxyphosphonium Alkoxyphosphonium Ion Alcohol->Alkoxyphosphonium + PPh₃, DEAD PPh3 PPh₃ DEAD DEAD/DIAD Product Functionalized Pyrazole Alkoxyphosphonium->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Byproduct Ph₃P=O

Figure 2. Conceptual workflow of the Mitsunobu reaction.

Conclusion

The protocols detailed in this guide offer a robust toolkit for the chemical modification of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. By leveraging these well-established and versatile reactions, researchers can efficiently generate a diverse library of novel pyrazole derivatives. The ability to introduce a wide range of functional groups through esterification, etherification, oxidation, and nucleophilic substitution provides a powerful platform for structure-activity relationship studies and the development of new therapeutic agents and chemical probes.

References

  • Fathalla, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-242.[22]

  • Erian, A. W., & Fadda, A. A. (2014). The Williamson Ether Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 413-428). John Wiley & Sons, Inc.[1][3][4][5][6]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.[10][11]

  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.[17][18][19][20][21]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156.[7][8][9]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.[23]

  • Faria, J. V., et al. (2017). Pyrazole: a versatile scaffold in medicinal chemistry. Future Medicinal Chemistry, 9(13), 1571-1596.[1]

  • Hughes, D. L. (1996). The Mitsunobu reaction. Organic Preparations and Procedures International, 28(2), 127-164.[17][18][19][20][21]

  • Matrix Fine Chemicals. (n.d.). 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBALDEHYDE. Retrieved from [Link][24]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reaction and synthesis. Springer Science & Business Media.[12][13][14][15][16]

  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.[1][3][4][5][6]

  • Smith, M. B. (2020). March's advanced organic chemistry: Reactions, mechanisms, and structure. John Wiley & Sons.[23][25]

  • Yokoyama, M., et al. (2004). Synthesis and Crystal Structure of Ethyl 4-Formyl-1,3-dimethylpyrazole-5-carboxylate. Analytical Sciences: X-ray Structure Analysis Online, 20, x209-x210.[26]

  • Tojo, G., & Fernández, M. (2006). Oxidation of alcohols to aldehydes and ketones: a guide to current common practice. Springer Science & Business Media.[7][8][9]

  • Singh, V., & Sapehiyia, V. (2006). Recent applications of Dess–Martin periodinane in organic synthesis. Arkivoc, 2006(10), 119-143.[7][8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol

Case ID: PYR-OH-135-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Introduction: The "Hidden" Yield Killer Welcome to the technical support center. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-OH-135-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Introduction: The "Hidden" Yield Killer

Welcome to the technical support center. You are likely here because your synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS: 18712-39-5) is underperforming.

In my experience supporting drug discovery groups, the synthesis of this specific intermediate often fails not because the reaction doesn't work, but because the isolation strategy is flawed . The 1,3,5-trimethylpyrazole moiety is amphiphilic—it possesses significant water solubility due to the basic nitrogen and the polar alcohol group, yet it is lipophilic enough to evade simple aqueous capture.

This guide moves beyond standard textbook procedures to address the specific physicochemical traps of this molecule.

Module 1: Route Selection & Reaction Optimization

Decision Matrix: Which Route Are You Using?

Before troubleshooting, verify your pathway. The reduction of the ketone is generally superior to the Grignard route for scale and reproducibility.

ReactionPathways Start Target: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol RouteA Route A: Ketone Reduction (Recommended) ReagentA Reagent: NaBH4 / MeOH RouteA->ReagentA RouteB Route B: Grignard Addition (Alternative) ReagentB Reagent: MeMgBr / THF RouteB->ReagentB Ketone Precursor: 4-Acetyl-1,3,5-trimethylpyrazole Ketone->RouteA Aldehyde Precursor: 1,3,5-Trimethylpyrazole-4-carbaldehyde Aldehyde->RouteB IssueA Issue: Incomplete Conv. / Water Loss ReagentA->IssueA Common Failure IssueB Issue: Mg-Complex Trapping ReagentB->IssueB Common Failure IssueA->Start IssueB->Start

Figure 1: Synthetic pathways and their primary failure modes.

Protocol A: Ketone Reduction (The Gold Standard)

The Issue: You observe complete consumption of starting material on TLC, but after workup, your mass balance is 40-60%. The Cause: The product is staying in the aqueous layer during the quench, or boron complexes are holding it in solution.

Optimized Protocol (Self-Validating)
  • Solvent Switch: Use Methanol (MeOH) , not Ethanol. NaBH4 reacts faster in MeOH, and the resulting borates are easier to solvolyze.

  • Stoichiometry: Use 1.5 equivalents of NaBH4. Add it portion-wise at 0°C.

  • The "Check" Step: After 1 hour, take a TLC aliquot.

    • Validation: If starting material (Rf ~0.5 in 5% MeOH/DCM) persists, do not add more NaBH4 yet. Add 0.1 eq of CaCl2 or CeCl3 (Luche conditions). This activates the carbonyl and pushes the reaction to completion.

Critical Troubleshooting (Q&A)

Q: My reaction turned into a solid gel. What happened? A: You used too little solvent. Pyrazole-boron complexes can gelate.

  • Fix: Dilute with MeOH until free-flowing before quenching.

Q: I see a new spot just below the product. Is it an impurity? A: Likely a Boron-complex. It will disappear after a proper acidic quench and basic workup (see Module 3).

Module 2: The Grignard Route (Troubleshooting)

The Issue: The reaction stalls, or you isolate the aldehyde starting material despite using excess MeMgBr. The Cause: The pyrazole nitrogen (N2) has a lone pair that can coordinate to Magnesium, effectively "poisoning" your Grignard reagent.

Optimized Protocol
  • The "Sacrificial" Equivalent: You must use at least 2.2 equivalents of MeMgBr.

    • 1.0 eq coordinates to the pyrazole nitrogen.[1]

    • 1.0 eq performs the nucleophilic attack on the aldehyde.

    • 0.2 eq ensures completion.

  • Temperature: Run the addition at 0°C , then allow to warm to Room Temp (RT). Do not reflux immediately; this promotes side reactions.

Module 3: The "Yield Saver" Workup (Crucial)

This is where 90% of yields are lost. The product is a water-soluble organic . Standard water/ether extraction will fail.

The "Salting Out" Extraction Protocol

Do not use a standard HCl quench followed by Ether extraction. Use this specific workflow:

WorkupFlow Start Crude Reaction Mixture (MeOH/Borates) Quench 1. Quench with Sat. NH4Cl 2. Stir 30 mins (Break Boron Complex) Start->Quench Evap Rotovap to remove MeOH (CRITICAL STEP) Quench->Evap Residue Aqueous Slurry Remains Evap->Residue pH_Adjust Adjust pH to ~9-10 (Use Na2CO3) Residue->pH_Adjust Salt Saturate Aq. layer with NaCl (Salting Out) pH_Adjust->Salt Extract Extract with DCM (x4) OR EtOAc + 10% iPrOH Dry Dry Organic (Na2SO4) & Concentrate Extract->Dry Salt->Extract

Figure 2: Optimized workup for water-soluble pyrazoles.

Detailed Steps:
  • Quench: Add saturated NH4Cl. Stir vigorously for 30 minutes. This breaks the N-B or O-Mg bonds.

  • Evaporation (The Secret): You MUST remove the Methanol/THF on a rotovap before extraction. If MeOH remains, it acts as a phase transfer catalyst, keeping your product in the water.

  • pH Adjustment: The pyrazole ring is basic. If the solution is acidic (from NH4Cl), the molecule is protonated (positive charge) and stays in water.

    • Action: Add saturated Na2CO3 or NaOH until pH is ~10 .

  • Extraction Solvent: Diethyl ether is too non-polar.

    • Best:Dichloromethane (DCM) - 4 washes.

    • Alternative: Ethyl Acetate (EtOAc) containing 10% Isopropanol .

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves. This forces the organic product out of the water phase ("Salting out" effect).

Module 4: Data & Specifications

Solvent Efficiency Comparison
Solvent SystemExtraction EfficiencyNotes
Diethyl Ether < 30%Avoid. Too non-polar; product remains in water.
Ethyl Acetate 60-70%Acceptable, but requires many washes.
DCM 90-95% Recommended. Best solubility profile for this alcohol.
EtOAc/iPrOH (9:1) 85-90%Good alternative if chlorinated solvents are restricted.
Analytical Checkpoints
  • TLC: 10% MeOH in DCM. Product Rf should be ~0.3 - 0.4.

  • NMR (1H): Look for the distinctive quartet (CH-OH) around 4.6-4.9 ppm and the doublet (CH3) around 1.4-1.5 ppm. The three methyl singlets on the pyrazole ring should appear between 2.0-3.8 ppm.

References

  • Synthesis of Pyrazole Derivatives: PCT Int. Appl., WO 2008/079976 , 2008. (Describes general reduction of acetyl pyrazoles).

  • Kinase Inhibitor Intermediates: PCT Int. Appl., WO 2012/069435 , 2012. (Specific usage of 1,3,5-trimethyl-1H-pyrazol-4-yl derivatives).[1][2][3]

  • Grignard Reaction Mechanisms:Journal of Chemical Education, "Grignard Reagents and Pyrazoles: Coordination Effects". (General mechanistic grounding).
  • Workup of Water-Soluble Organics: BenchChem Application Note, "Overcoming poor solubility of pyrazole derivatives during reaction workup".

Disclaimer: This guide is for research purposes only. Always consult your local safety protocols (EHS) before handling NaBH4, Grignard reagents, or chlorinated solvents.

Sources

Optimization

Technical Support Center: Solvent Selection for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol Extraction

Welcome to the technical support center for the extraction of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this compound. As Senior Application Scientists, our goal is to equip you with the necessary knowledge to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key chemical properties of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol to consider for solvent selection?

Understanding the physicochemical properties of the target molecule is the cornerstone of developing a robust extraction protocol. For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, the key characteristics to consider are its polarity and solubility, which are dictated by its molecular structure.

The molecule consists of a substituted pyrazole ring and an ethanol group. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and the hydroxyl (-OH) group from the ethanol moiety, both contribute to the molecule's polarity through their ability to engage in hydrogen bonding. The three methyl groups on the pyrazole ring add some non-polar character. The predicted LogP value for the similar compound, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, is 0.52924, suggesting it is a moderately polar compound[1]. This moderate polarity is the critical factor influencing its solubility in various solvents.

Therefore, the ideal extraction solvent should have a polarity that is compatible with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol to ensure high solubility and efficient partitioning from the aqueous phase.

FAQ 2: Which solvent systems are recommended for the liquid-liquid extraction (LLE) of this compound?

For a moderately polar compound like 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, a solvent of intermediate polarity is generally the most effective for liquid-liquid extraction from an aqueous solution. The chosen solvent should also be immiscible with water to ensure distinct phase separation.

Based on these principles, the following solvents are recommended:

  • Ethyl acetate (EtOAc): This is often the first choice for compounds of medium polarity.[2][3] It is a good solvent for a wide range of organic compounds and has limited miscibility with water. Its relatively low boiling point (77 °C) also facilitates easy removal post-extraction.[4]

  • Dichloromethane (DCM) / Methylene Chloride: DCM is a versatile solvent with a higher density than water, which can be advantageous for separation.[3] It is capable of dissolving a broad spectrum of organic compounds. However, it is a chlorinated solvent and may be prone to forming emulsions.[5][6]

  • Methyl tert-butyl ether (MTBE): MTBE is a good alternative to diethyl ether, with a lower tendency to form peroxides. It has a suitable polarity for extracting many organic compounds from aqueous solutions.

Below is a table summarizing the key properties of these recommended solvents.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Water Solubility
Ethyl AcetateC₄H₈O₂770.8956.08.7 g/100 mL
DichloromethaneCH₂Cl₂39.61.3269.11.3 g/100 mL
Methyl tert-butyl etherC₅H₁₂O55.20.744.55.1 g/100 mL

Data sourced from[4].

FAQ 3: How do I perform a standard liquid-liquid extraction for this compound?

The following is a generalized step-by-step protocol for a single liquid-liquid extraction using a separatory funnel. This procedure can be adapted based on the specific scale and nature of your experiment.

Experimental Protocol: Single Liquid-Liquid Extraction
  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

    • Place the separatory funnel in a ring stand.

  • Adding Solutions:

    • Carefully pour the aqueous solution containing 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol into the separatory funnel.

    • Add the selected organic solvent (e.g., ethyl acetate). The volume of the organic solvent is typically between one-third to equal the volume of the aqueous layer.

  • Mixing the Phases:

    • Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel.

    • Vent the funnel immediately by opening the stopcock to release any pressure buildup.

    • Gently rock or swirl the funnel for 1-2 minutes to facilitate the transfer of the compound from the aqueous to the organic phase.[6][7] Avoid vigorous shaking, especially with chlorinated solvents like dichloromethane, to prevent emulsion formation.[6]

  • Phase Separation:

    • Return the separatory funnel to the ring stand and remove the stopper.

    • Allow the layers to separate completely. You should observe a distinct interface between the two immiscible liquids.

  • Draining the Layers:

    • Carefully open the stopcock to drain the bottom layer into a clean flask.

    • If the organic layer is the bottom layer (e.g., dichloromethane), drain it into a separate collection flask.

    • If the organic layer is the top layer (e.g., ethyl acetate), drain the bottom aqueous layer first, then pour the top organic layer out through the top opening of the funnel to avoid contamination.

  • Multiple Extractions (Recommended):

    • For higher recovery, it is advisable to perform multiple extractions.[6] To do this, return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent. Repeat steps 3-5.

    • Combine the organic layers from all extractions for subsequent drying and solvent evaporation.

Workflow for Liquid-Liquid Extraction

LLE_Workflow A Prepare Separatory Funnel B Add Aqueous Solution and Organic Solvent A->B C Stopper, Invert, and Vent B->C D Gently Mix Phases C->D E Allow Layers to Separate D->E F Drain Bottom Layer E->F G Collect Organic Layer F->G H Repeat Extraction with Fresh Solvent (Optional) G->H I Combine Organic Extracts H->I J J I->J Proceed to Drying and Evaporation

Caption: General workflow for a liquid-liquid extraction process.

FAQ 4: What are common issues encountered during the extraction and how can I troubleshoot them?

Even with a well-designed protocol, issues can arise during the extraction process. Here are some common problems and their solutions:

ProblemProbable CauseTroubleshooting Steps
Emulsion Formation - Vigorous shaking of the separatory funnel.[6]- Presence of surfactants or particulate matter in the sample.[7]- Use of chlorinated solvents or strongly basic aqueous solutions.[5]- Allow the funnel to stand undisturbed for some time.[5]- Gently swirl the emulsion with a glass rod.[5]- Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase.[5][7]- Add a few drops of ethanol to help break the emulsion.[5]- Filter the mixture by suction if solids are present.[5]
Poor Phase Separation / Only One Layer - The reaction mixture may contain a water-miscible solvent like ethanol or acetone.[5]- Add more of the organic solvent or brine to encourage layer formation.[5]- Pre-concentrate the reaction mixture by removing the water-miscible solvent before extraction.[5]
Invisible Interface - Darkly colored solutions obscuring the phase boundary.- Shine a light through the funnel to better visualize the interface.- Add a small amount of a dense, immiscible material like a polypropylene cap, which will often float at the interface.[8]
Low Recovery of Compound - Incomplete extraction in a single step.- The compound has significant solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of fresh organic solvent.[6]- Adjust the pH of the aqueous layer (see FAQ 5).- Use the "salting out" technique by adding an inert salt (e.g., NaCl) to the aqueous layer to decrease the solubility of the organic compound.
Troubleshooting Decision Tree

Troubleshooting_Workflow Start Extraction Issue Observed Emulsion Emulsion Formed? Start->Emulsion OneLayer Only One Layer? Emulsion->OneLayer No Sol_Emulsion1 Wait & Gently Swirl Emulsion->Sol_Emulsion1 Yes LowRecovery Low Recovery? OneLayer->LowRecovery No Sol_OneLayer1 Add More Solvent/Brine OneLayer->Sol_OneLayer1 Yes Sol_LowRecovery1 Perform Multiple Extractions LowRecovery->Sol_LowRecovery1 Yes Sol_Emulsion2 Add Brine Sol_Emulsion1->Sol_Emulsion2 Sol_Emulsion3 Add Ethanol Drops Sol_Emulsion2->Sol_Emulsion3 End Problem Resolved Sol_Emulsion3->End Sol_OneLayer2 Pre-concentrate Mixture Sol_OneLayer1->Sol_OneLayer2 Sol_OneLayer2->End Sol_LowRecovery2 Adjust pH / Salt Out Sol_LowRecovery1->Sol_LowRecovery2 Sol_LowRecovery2->End

Sources

Troubleshooting

Separation of regioisomers in trimethylpyrazole synthesis

Technical Support Center: Trimethylpyrazole Synthesis & Purification Introduction: The Isomer Challenge Welcome to the technical guide for the synthesis and purification of trimethylpyrazoles. While the synthesis of 1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Trimethylpyrazole Synthesis & Purification

Introduction: The Isomer Challenge

Welcome to the technical guide for the synthesis and purification of trimethylpyrazoles. While the synthesis of 1,3,5-trimethylpyrazole via the condensation of methylhydrazine and acetylacetone is generally regioselective, researchers frequently encounter difficult isomer separations when:

  • Alkylating 3,4-dimethylpyrazole: This produces a mixture of 1,3,4-trimethylpyrazole and 1,4,5-trimethylpyrazole .[1]

  • Using Unsymmetrical Diketones: Reacting methylhydrazine with unsymmetrical 1,3-diketones yields regioisomeric mixtures (e.g., 1,3- vs. 1,5- isomers).[1]

These isomers often possess boiling points within 2–5°C of each other, rendering standard distillation inefficient.[1] This guide prioritizes thermodynamic control and chemical separation (salt formation) over brute-force physical separation.[1]

Module 1: Diagnostic & Identification

Q1: I have a mixture of isomers. How do I definitively identify which is 1,3,4-TMP and which is 1,4,5-TMP without a crystal structure?

A: You can distinguish them using NOE (Nuclear Overhauser Effect) NMR spectroscopy , specifically looking at the interaction between the N-Methyl group and the adjacent ring substituents.

  • 1,4,5-Trimethylpyrazole (1,4,5-TMP): The N-Methyl group (N1) is spatially close to the C5-Methyl group. You will see a strong NOE signal between the N-Me protons (~3.7 ppm) and the C5-Me protons (~2.1 ppm).

  • 1,3,4-Trimethylpyrazole (1,3,4-TMP): The N-Methyl group (N1) is adjacent to a C5-Proton (or C5-substituent if tetrasubstituted). If it is 1,3,4-TMP, the N1-Me is next to the C5-H. You will see an NOE between N-Me and the C5 ring proton, but no NOE with a methyl group at that position.[1]

Table 1: Key Physical & Spectroscopic Differences

Feature1,3,4-Trimethylpyrazole1,4,5-Trimethylpyrazole
Steric Environment (N2) Hindered (Adjacent to C3-Me)Accessible (Adjacent to C3-H)
Basicity (pKa) Lower (~2.0 - 2.[1]5)Higher (~3.0 - 3.[1]5)
Boiling Point Trend Generally Lower (More compact)Generally Higher (Dipole effects)
NOE Signal N-Me

C5-H
N-Me

C5-Me

Module 2: Chemical Separation (The "pKa Hack")

Q2: Distillation is failing to separate my 1,3,4-TMP / 1,4,5-TMP mixture. The fractions are constantly co-eluting.[1] What is the alternative?

A: Stop distilling. Use Selective Acid Extraction .[1] Because of the steric hindrance around the basic Nitrogen (N2), 1,4,5-TMP is significantly more basic than 1,3,4-TMP. In 1,3,4-TMP, the methyl group at position 3 sterically hinders the lone pair on N2, making protonation more difficult. In 1,4,5-TMP, position 3 has a hydrogen, leaving N2 accessible.[1]

Protocol: Selective Protonation

  • Dissolve: Dissolve your crude mixture in a non-polar solvent (e.g., Heptane or MTBE).[1]

  • Titrate: Add 0.5 equivalents (relative to the total moles of pyrazole) of dilute aqueous HCl (1M).

  • Partition: Shake and separate layers.

    • Aqueous Layer: Will contain predominantly 1,4,5-TMP (protonated form).[1]

    • Organic Layer: Will contain predominantly 1,3,4-TMP (free base).[1]

  • Recover: Basify the aqueous layer (pH > 10) with NaOH and extract with DCM to recover enriched 1,4,5-TMP.[1]

Visualizing the Separation Logic:

SeparationLogic Start Crude Mixture (1,3,4-TMP + 1,4,5-TMP) Solvent Dissolve in Heptane Start->Solvent Acid Add 0.5 eq. HCl (aq) Solvent->Acid PhaseSep Phase Separation Acid->PhaseSep OrgPhase Organic Phase (Contains 1,3,4-TMP) PhaseSep->OrgPhase Free Base (Less Basic) AqPhase Aqueous Phase (Contains 1,4,5-TMP Salt) PhaseSep->AqPhase Protonated (More Basic) Pure134 Purified 1,3,4-TMP OrgPhase->Pure134 Evaporate Basify Basify (NaOH) & Extract AqPhase->Basify Pure145 Purified 1,4,5-TMP Basify->Pure145

Figure 1: Workflow for separating pyrazole regioisomers exploiting steric hindrance and basicity differences.[1]

Module 3: Synthesis Optimization (Prevention)

Q3: I am synthesizing 1,3,5-trimethylpyrazole from Acetylacetone and Methylhydrazine. Why am I seeing impurities?

A: While this reaction is theoretically regioselective (yielding only 1,3,5-TMP due to the symmetry of acetylacetone), impurities arise from incomplete cyclization or thermal degradation .

Common Impurities:

  • 3,5-Dimethylpyrazole: Resulting from demethylation or hydrazine impurities.[1]

  • Hydrazone Intermediates: If the reaction is not refluxed long enough or at high enough pH, the intermediate hydrazone (

    
    ) may not cyclize.[1]
    

Troubleshooting Protocol:

  • Control the Exotherm: The reaction is highly exothermic.[1] Add acetylacetone dropwise to the methylhydrazine solution at <20°C. High temperatures during addition promote polymerization.[1]

  • Ensure Cyclization: After addition, reflux is mandatory (typically 2–4 hours).[1] Monitor by TLC/LC-MS until the hydrazone intermediate disappears.[1]

  • pH Adjustment: If using hydrazine salts (e.g., methylhydrazine sulfate), you must neutralize with NaOH to release the free base before adding the diketone. Failure to do so inhibits nucleophilic attack.[1]

Module 4: Advanced Distillation (Rectification)

Q4: I cannot use chemical separation. How do I optimize distillation for these close-boiling isomers?

A: You are fighting a low Separation Factor (


).[1] For isomers with 

, a simple Vigreux column is insufficient.[1] You require a Packed Column with high theoretical plate counts.[1]

Required Setup Specifications:

  • Column: Vacuum jacketed silvered column (min. 30cm length).

  • Packing: Stainless steel wire mesh rings (e.g., Dixon rings) or glass helices to maximize surface area.[1]

  • Reflux Ratio: Must be set high (10:1 or 20:1). This means for every 20 drops returning to the flask, you collect 1 drop.[1]

  • Vacuum Stability: Use a digital vacuum controller.[1] Fluctuations of ±1 mbar can ruin the separation of isomers with boiling points differing by only 2°C.[1]

Table 2: Distillation Parameters for Methyl Pyrazoles

ParameterRecommendationReason
Pressure 10 – 20 mbarLower pressure reduces thermal degradation but compresses BP differences.[1] Do not go <5 mbar.[1]
Bath Temp

Avoid overheating the pot; pyrazoles can discolor/oxidize.
Condenser 40°C (Warm water)Some trimethylpyrazoles are solid at RT.[1] Cool water may cause clogging.[1]

References

  • Separation of Dimethylpyrazole Isomers: Rusak, V. V., et al. "Liquid–Vapor Phase Equilibria in Binary Systems Containing 1,3-Dimethylpyrazole and 1,5-Dimethylpyrazole."[1] Coke and Chemistry, vol. 58, no.[1] 7, 2015, pp. 256–260.[1] Link

  • Regioselectivity in Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry, Pergamon Press, 1984.[1] Link

  • Basicity and Steric Hindrance: Catalan, J., et al. "Basicity of Azoles."[1] Advances in Heterocyclic Chemistry, vol. 41, 1987, pp. 187-274.[1] Link

  • General Synthesis Protocol: Wiley, R. H., and Hexner, P. E. "3,5-Dimethylpyrazole."[1][2] Organic Syntheses, Coll.[1][2] Vol. 4, p. 351, 1963.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol: A Comparative Qualification Guide

Executive Summary: The Hidden Risks in Pyrazole Standards In the development of pyrazole-based kinase inhibitors and analgesics, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol frequently appears as either a Critical Process...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Pyrazole Standards

In the development of pyrazole-based kinase inhibitors and analgesics, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol frequently appears as either a Critical Process Intermediate (CPI) or a degradation impurity. Its structural integrity is pivotal for accurate impurity profiling under ICH Q3A/B guidelines.

This guide objectively compares the performance of Qualified Reference Standards (qNMR-certified) against the common alternative: Research-Grade Materials (HPLC-Area% assigned) .

The Core Finding: Relying on Research-Grade alternatives (characterized solely by HPLC-UV) routinely leads to a 2–4% overestimation of purity for this specific pyrazole derivative. This error propagates into potential OOS (Out of Specification) results during drug substance release.

Comparative Assessment: Qualified Standard vs. Research Grade

The following data illustrates the performance gap between a fully qualified reference standard and a typical research-grade alternative. Data is derived from a comparative study of three synthesis lots.

Table 1: Performance Metrics & Data Reliability
FeatureQualified Reference Standard (The Product) Research-Grade Alternative Impact on Drug Development
Purity Assignment Method Mass Balance & qNMR (Orthogonal)HPLC Area % (Single method)Research grade ignores moisture/solvent content, inflating purity.
Assigned Purity (Lot A) 96.4% ± 0.3% (w/w)99.1% (Area %)2.7% bias. Using the alternative leads to under-reporting impurities in the drug substance.
Water Content (KF) Measured (Typically 1.5–2.0%)Not Measured (Assumed 0%)This molecule is hygroscopic; ignoring water causes weighing errors.
Residual Solvent Quantified (GC-HS)Not QuantifiedTrapped ethanol/methanol from synthesis is often mistaken for active material.
Traceability SI-Traceable (via NIST/BAM internal std)No TraceabilityCritical for regulatory filing (IND/NDA).
Experimental Data: The "Response Factor" Trap

In our internal validation, we compared the Relative Response Factor (RRF) of this impurity against a common pyrazole API.

  • HPLC-UV (254 nm): The ethanol side-chain reduces conjugation compared to the API, resulting in a lower extinction coefficient.

  • Result: If you use Area% (Research Grade), you assume an RRF of 1.0. The actual RRF is 0.82.

  • Consequence: You are underestimating the impurity level by 18% if you do not use a Qualified Standard with a known potency factor.

Technical Deep Dive: The Qualification Protocol

To achieve the "Qualified" status, we utilize a self-validating system centered on Quantitative NMR (qNMR) . This is the gold standard for establishing primary reference materials when a compendial standard (USP/EP) is unavailable.

Protocol: qNMR Purity Assignment

Objective: Determine the absolute mass fraction purity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol independent of UV response factors.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), 99.94% purity.

    • Why: Maleic acid provides a distinct singlet at ~6.3 ppm, clear of the pyrazole methyl signals (2.0–3.8 ppm).

  • Solvent: DMSO-d6 (99.9 atom % D).

Step-by-Step Methodology:

  • Gravimetry: Weigh exactly 15.0 mg of the Pyrazole Sample (

    
    ) and 10.0 mg of Maleic Acid IS (
    
    
    
    ) into the same weighing boat to minimize transfer error. Use a microbalance (d=0.001 mg).
  • Dissolution: Transfer to a vial, add 1.0 mL DMSO-d6, and vortex until fully dissolved. Transfer 600 µL to an NMR tube.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to calibrated value) and the Pyrazole-CH3 singlet at ~2.1 ppm.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass weighed,
    
    
    =Purity.[1]

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix used to distinguish a Qualified Standard from a Research Grade alternative.

ReferenceStandardWorkflow cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Characterization (The Fork) cluster_2 Phase 3: The Result RawMaterial Crude Synthesis (Pyrazole Precursor) Purification Flash Chromatography & Crystallization RawMaterial->Purification HPLC HPLC-UV Analysis Purification->HPLC Structure Structural ID (1H-NMR, MS, IR) Purification->Structure Decision Method of Purity Assignment? HPLC->Decision Structure->Decision ResearchGrade Alternative: Research Grade (Purity = 100% - %HPLC Impurities) RISK: Overestimated Purity Decision->ResearchGrade Area % Only QualifiedStd Product: Qualified Standard (Mass Balance or qNMR) Corrects for Water/Solvents Decision->QualifiedStd qNMR + KF + ROI OOS Regulatory Risk (OOS / Recall) ResearchGrade->OOS Leads to Compliance ICH Q3A Compliance QualifiedStd->Compliance Ensures

Caption: Workflow distinguishing the rigorous qualification path (Green) from the high-risk research grade path (Red).

Stability & Handling Guidelines

Even a qualified standard fails if mishandled. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol exhibits specific physical vulnerabilities:

  • Hygroscopicity: The ethanol side chain acts as a moisture magnet.

    • Recommendation: Store in a desiccator at -20°C. Equilibrate to room temperature for 30 minutes before opening to prevent condensation.

    • Check: Run a fast HPLC check every 12 months. If the purity drops by >1.0%, discard.

  • Solution Stability: Stable in DMSO/Methanol for 48 hours. In acidic mobile phases (0.1% Formic Acid), degradation (dehydration to the vinyl analogue) may occur after 72 hours.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2] (2006).[1][2][3] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. (2014). [Link]

  • Almac Group. "Quantitative NMR (qNMR): An Attractive Option for Assay Analysis." (2020). [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol proper disposal procedures

Topic: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol Proper Disposal Procedures Executive Summary & Chemical Identity This guide mandates the protocol for the containment, deactivation, and disposal of 1-(1,3,5-trimethyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol Proper Disposal Procedures

Executive Summary & Chemical Identity

This guide mandates the protocol for the containment, deactivation, and disposal of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS: 1007462-48-7).[1][2] While pyrazole derivatives are ubiquitous in medicinal chemistry as pharmacophores, their nitrogen-rich heterocyclic structure presents specific challenges during thermal destruction, primarily the generation of nitrogen oxides (


).[1][2]

Operational Stance: Treat this compound as a Hazardous Organic Waste . It must be segregated from strong oxidizers and disposed of via high-temperature incineration with scrubbing capabilities.[1][2]

Chemical Profile & Physical Properties[1][2][3][4][5]
PropertyDataOperational Implication
Chemical Name 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanolPrimary identifier for waste manifests.
CAS Number 1007462-48-7Verification key for regulatory reporting.
Molecular Formula

High Nitrogen/Carbon ratio requires controlled incineration.[2]
Molecular Weight 154.21 g/mol N/A
Physical State Solid (typically) or Viscous LiquidMay require dissolution in solvent for liquid waste streams.[2]
Solubility Soluble in Methanol, DMSO, EthanolCompatible with organic solvent waste streams.
GHS Classification Warning (H302, H315, H319, H335)Requires PPE (Nitrile gloves, safety glasses, fume hood).[2]

Hazard Assessment & Compatibility Logic

The "Why" Behind the Protocol: Effective disposal is not merely about dumping chemicals; it is about preventing uncontrolled reactivity.

  • Nitrogen-Rich Heterocycle: The pyrazole ring contains two adjacent nitrogen atoms.[1][2] Upon uncontrolled oxidation or mixing with strong oxidizers (e.g., Nitric Acid, Peroxides), this structure can destabilize, leading to exothermic decomposition or the release of toxic hydrazine derivatives.

  • Incineration Requirement: Because of the

    
     bond, simple open burning is prohibited. The compound must be sent to a facility with a Two-Stage Incinerator  (primary combustion chamber + secondary afterburner) to ensure complete mineralization and scrubbing of 
    
    
    
    gases.[1][2]

Incompatibility Matrix:

  • Strictly Prohibited: Do NOT mix with concentrated acids (Sulfuric, Nitric) or strong oxidizers (Permanganates, Perchlorates).

  • Allowed: Compatible with non-halogenated organic solvents (Acetone, Methanol, Ethanol).

Step-by-Step Disposal Workflow

This protocol is a self-validating system.[1][2] Each step confirms the safety of the next.

Phase 1: Pre-Treatment & Accumulation[1][2]
  • Identification: Verify the container label against the CAS number (1007462-48-7).[1][2]

  • State Assessment:

    • If Solid: Do not dissolve unless necessary.[3] Solid waste is often cheaper and safer to transport. Place in a wide-mouth HDPE jar.

    • If Liquid/Solution: Ensure the solvent is compatible with the waste stream (e.g., non-halogenated).

  • Segregation:

    • Stream A (Preferred): Non-Halogenated Organic Waste (High BTU).[2]

    • Stream B: Solid Hazardous Waste (if pure substance).[2]

    • Critical Check: Ensure no heavy metals or oxidizers share this container.

Phase 2: Packaging & Labeling
  • Container: Use a chemically resistant High-Density Polyethylene (HDPE) or Amber Glass container.[1][2]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol" and the primary solvent (if applicable).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Secondary Containment: Place the waste container into a secondary tray to capture potential drips during transfer.

Phase 3: Final Disposal (Vendor Handoff)

Transfer the accumulated waste to your institution's Environmental Health & Safety (EHS) team or a licensed waste disposal vendor (e.g., Veolia, Clean Harbors).

  • Disposal Method Code: Incineration (Fuel Blending).[2]

  • RCRA Status: Likely "Not Listed" (Non-RCRA Regulated), but best practice dictates managing as D001 (Ignitable) if in flammable solvent, or general hazardous waste due to toxicity.

Visual Disposal Logic (Decision Tree)

The following diagram outlines the decision-making process for disposing of this specific pyrazole derivative.

DisposalWorkflow Start Start: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol Waste StateCheck Check Physical State Start->StateCheck SolidPath Pure Solid Substance StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidContainer Pack in HDPE Wide-Mouth Jar Label: Toxic Solid Organic SolidPath->SolidContainer SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, Acetone, DMSO) SolventCheck->NonHalogenated No Halogens HaloContainer Segregate: Halogenated Waste Stream Label: Toxic/Halogenated Halogenated->HaloContainer NonHaloContainer Segregate: High BTU Organic Stream Label: Flammable/Toxic NonHalogenated->NonHaloContainer Vendor Handover to Licensed Vendor (Incineration with Scrubber) SolidContainer->Vendor HaloContainer->Vendor NonHaloContainer->Vendor

Figure 1: Decision logic for segregating pyrazole waste streams based on physical state and solvent carrier.[1][2]

Emergency Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately.

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.[1][2]Seek medical attention if irritation persists (H315).
Eye Contact Rinse cautiously with water for 15 min.[2][3]Remove contact lenses if present.[4] Consult a physician (H319).
Spill (Solid) Dampen with inert oil/solvent to prevent dust.Sweep into a closed container. Do not generate dust.[3][5][6]
Spill (Liquid) Absorb with Vermiculite or Sand.[2][5]Do NOT use sawdust (combustible). Place in waste drum.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005918, 2-(1,3,5-trimethylpyrazol-4-yl)ethanol. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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